Monopotassium phenylamide
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Overview
Description
Monopotassium phenylamide, also known as potassium benzamide, is a chemical compound that has been widely used in scientific research. This compound is a derivative of benzamide and is commonly used as a reagent in organic synthesis. The chemical formula of monopotassium phenylamide is C7H6NNaO.
Mechanism Of Action
The mechanism of action of monoMonopotassium phenylamide phenylamide is not well understood. However, it is believed to act as a nucleophile in organic reactions, particularly in the formation of amides.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of monoMonopotassium phenylamide phenylamide. However, it has been reported to have antifungal and antibacterial properties.
Advantages And Limitations For Lab Experiments
One of the main advantages of using monoMonopotassium phenylamide phenylamide in laboratory experiments is its ability to act as a nucleophile in organic reactions. This makes it a valuable reagent in organic synthesis. However, one of the limitations of using this compound is its potential toxicity, which can be harmful to laboratory personnel.
Future Directions
There are several future directions for research involving monoMonopotassium phenylamide phenylamide. One area of research could focus on the development of new synthetic routes for the compound. Another area of research could focus on its potential use as a therapeutic agent in the treatment of fungal and bacterial infections.
In conclusion, monoMonopotassium phenylamide phenylamide is a valuable reagent in organic synthesis and has several potential applications in scientific research. While there is limited information available on its biochemical and physiological effects, it has been reported to have antifungal and antibacterial properties. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of monoMonopotassium phenylamide phenylamide can be achieved through the reaction of benzamide with Monopotassium phenylamide hydroxide in ethanol. The reaction results in the formation of monoMonopotassium phenylamide phenylamide and water. The reaction can be represented by the following equation:
C6H5CONH2 + KOH → C6H5CONK + H2O
Scientific Research Applications
MonoMonopotassium phenylamide phenylamide has been used in various scientific research applications. It has been used as a reagent in organic synthesis, particularly in the formation of amides and other nitrogen-containing compounds. It has also been used in the synthesis of heterocyclic compounds.
properties
CAS RN |
19642-99-0 |
---|---|
Product Name |
Monopotassium phenylamide |
Molecular Formula |
C6H6KN |
Molecular Weight |
131.22 g/mol |
IUPAC Name |
potassium;phenylazanide |
InChI |
InChI=1S/C6H6N.K/c7-6-4-2-1-3-5-6;/h1-5,7H;/q-1;+1 |
InChI Key |
BNETZTBHCSTBKB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[NH-].[K+] |
Canonical SMILES |
C1=CC=C(C=C1)[NH-].[K+] |
Other CAS RN |
19642-99-0 |
synonyms |
monopotassium phenylamide |
Origin of Product |
United States |
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